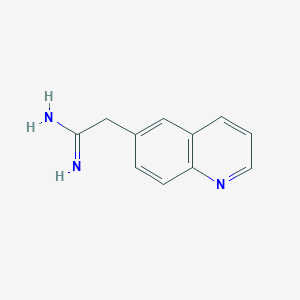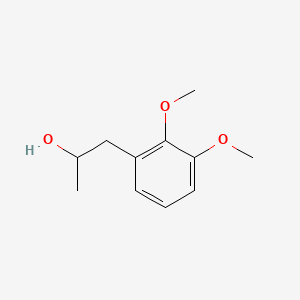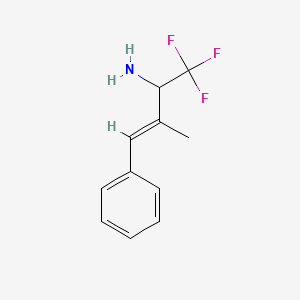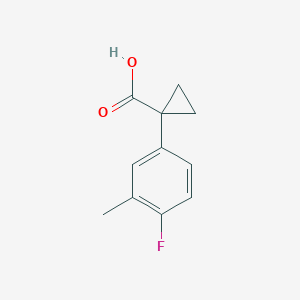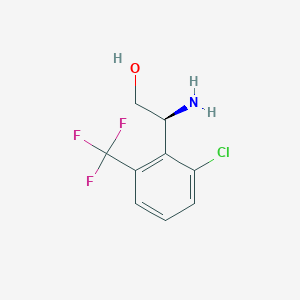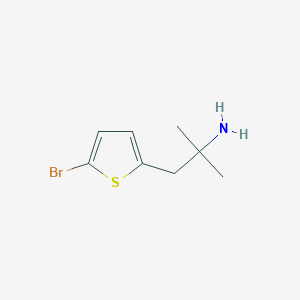
1-(5-Bromothiophen-2-yl)-2-methylpropan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Bromothiophen-2-yl)-2-methylpropan-2-amine is an organic compound featuring a brominated thiophene ring attached to a methylpropan-2-amine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method involves the use of 5-bromothiophene-2-carbaldehyde as a starting material, which is then subjected to reductive amination with 2-methylpropan-2-amine under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions followed by amination processes. The use of catalysts and optimized reaction conditions can enhance yield and purity. Microwave irradiation and eco-friendly catalysts such as fly ash: H2SO4 have been explored for efficient synthesis .
Análisis De Reacciones Químicas
Types of Reactions: 1-(5-Bromothiophen-2-yl)-2-methylpropan-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other groups using reagents like organometallic compounds.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to remove the bromine atom.
Coupling Reactions: Suzuki-Miyaura coupling is a notable reaction where the bromine atom is replaced with a boronic acid derivative to form new carbon-carbon bonds.
Common Reagents and Conditions:
Substitution: Organolithium or Grignard reagents under anhydrous conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Major Products:
Substitution: Thiophene derivatives with various functional groups.
Oxidation: Thiophene sulfoxides and sulfones.
Reduction: De-brominated thiophene derivatives.
Aplicaciones Científicas De Investigación
1-(5-Bromothiophen-2-yl)-2-methylpropan-2-amine has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-(5-Bromothiophen-2-yl)-2-methylpropan-2-amine involves its interaction with molecular targets through its brominated thiophene ring and amine group. These interactions can modulate various biochemical pathways, including enzyme inhibition and receptor binding. The compound’s ability to undergo substitution reactions allows it to form covalent bonds with target molecules, thereby altering their function .
Comparación Con Compuestos Similares
5-Bromothiophene-2-carbaldehyde: A precursor in the synthesis of 1-(5-Bromothiophen-2-yl)-2-methylpropan-2-amine.
1-Phenyl-3-(5-bromothiophen-2-yl)-5-(substituted phenyl)-2-pyrazolines: Compounds with similar brominated thiophene structures used in antimicrobial research.
4,7-Bis(5-bromothiophen-2-yl)-[1,2,5]thiadiazolo[3,4-d]pyridazine: A compound used in the development of organic semiconductors.
Uniqueness: this compound stands out due to its specific combination of a brominated thiophene ring and a methylpropan-2-amine group, which imparts unique reactivity and potential for diverse applications in research and industry.
Propiedades
Fórmula molecular |
C8H12BrNS |
|---|---|
Peso molecular |
234.16 g/mol |
Nombre IUPAC |
1-(5-bromothiophen-2-yl)-2-methylpropan-2-amine |
InChI |
InChI=1S/C8H12BrNS/c1-8(2,10)5-6-3-4-7(9)11-6/h3-4H,5,10H2,1-2H3 |
Clave InChI |
ITEWAWUPOYPGLL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CC1=CC=C(S1)Br)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-{[(Tert-butoxy)carbonyl]amino}-2-hydroxyhexanoicacid](/img/structure/B13610604.png)
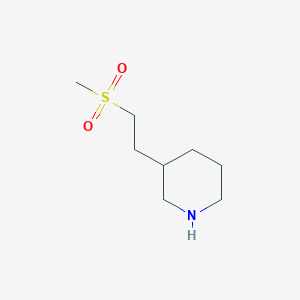

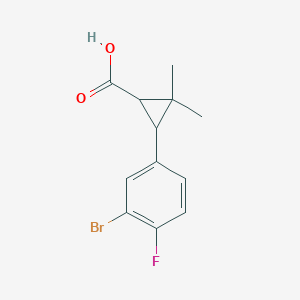
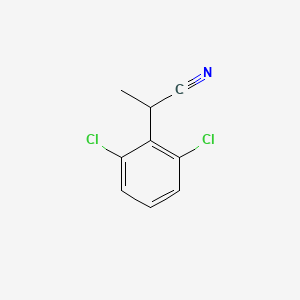
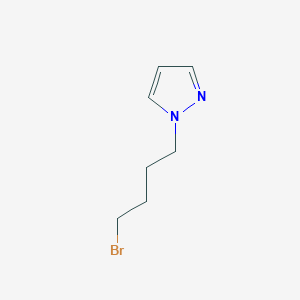
amine](/img/structure/B13610648.png)


